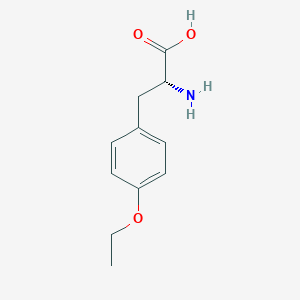

o-Ethyl-d-tyrosine

Übersicht

Beschreibung

o-Ethyl-d-tyrosine: is a derivative of the amino acid tyrosine, where the hydroxyl group on the aromatic ring is substituted with an ethoxy groupThe molecular formula of this compound is C11H15NO3, and it has a molecular weight of 209.24 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of o-Ethyl-d-tyrosine typically involves the ethylation of d-tyrosine. One common method is the nucleophilic substitution reaction where d-tyrosine is reacted with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: o-Ethyl-d-tyrosine undergoes various chemical reactions, including:

Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The aromatic ring can undergo reduction reactions to form cyclohexane derivatives.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Nucleophiles such as sodium azide or thiols can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of ethyl-4-hydroxybenzoate or ethyl-4-hydroxybenzaldehyde.

Reduction: Formation of ethylcyclohexanol derivatives.

Substitution: Formation of ethyl-4-azidophenylalanine or ethyl-4-thiolphenylalanine.

Wissenschaftliche Forschungsanwendungen

Chemistry: o-Ethyl-d-tyrosine is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals. Its unique structure allows for selective modifications and functionalizations .

Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein modifications. It serves as a model compound to investigate the effects of ethylation on amino acid properties and functions .

Medicine: Its structural similarity to tyrosine makes it a valuable tool in studying metabolic pathways and developing therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers .

Wirkmechanismus

The mechanism of action of o-Ethyl-d-tyrosine involves its interaction with enzymes and receptors that typically recognize tyrosine. The ethoxy group alters the compound’s binding affinity and specificity, leading to different biological effects. For example, it can inhibit tyrosinase, an enzyme involved in melanin synthesis, by competing with tyrosine for the active site . This inhibition can be useful in developing treatments for hyperpigmentation disorders.

Vergleich Mit ähnlichen Verbindungen

d-Tyrosine: The parent compound, which lacks the ethoxy group.

o-Methyl-d-tyrosine: Similar structure but with a methyl group instead of an ethoxy group.

p-Ethyl-d-tyrosine: The ethoxy group is positioned para to the amino group.

Uniqueness: o-Ethyl-d-tyrosine is unique due to the presence of the ethoxy group at the ortho position, which significantly influences its chemical reactivity and biological activity. This structural modification enhances its potential as a versatile intermediate in organic synthesis and as a tool in biochemical research .

Biologische Aktivität

o-Ethyl-d-tyrosine is a derivative of the amino acid tyrosine, which has garnered attention for its potential biological activities. This compound is particularly interesting due to its structural modifications that may enhance its pharmacological properties. This article delves into the biological activity of this compound, exploring its synthesis, pharmacological effects, and potential therapeutic applications based on diverse research findings.

Synthesis of this compound

The synthesis of this compound typically involves modifying the hydroxyl group of tyrosine to introduce an ethyl group. This modification can alter the compound's solubility and bioavailability, potentially enhancing its interaction with biological targets. The synthesis methods often include solid-phase peptide synthesis techniques, which allow for the efficient production of peptide analogues containing modified amino acids like this compound .

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties, primarily related to its role as a precursor in the synthesis of biologically active compounds. Its derivatives have been tested for various activities, including:

- Antimicrobial Activity : Compounds derived from this compound have shown moderate to good bioactivity against Gram-negative bacteria and dermatophytes. For instance, certain peptide derivatives containing this compound demonstrated significant antimicrobial effects in vitro .

- Antioxidant Effects : Studies suggest that dipeptides involving tyrosine derivatives possess antioxidant properties, which could be beneficial in reducing oxidative stress in biological systems .

- Uterotonic Activity : Some analogues of this compound have been evaluated for their uterotonic effects in animal models, indicating potential applications in reproductive health .

Case Study 1: Metabolic Impact

A notable case study involved a patient with metabolic disorders linked to tyrosine metabolism. The administration of modified tyrosine derivatives like this compound was explored to assess their effects on plasma tyrosine levels and overall metabolic function. Results indicated that dietary modifications and the introduction of such derivatives could significantly impact metabolic pathways associated with tyrosine .

Case Study 2: Antimicrobial Testing

In another study, various derivatives of this compound were synthesized and tested against multiple bacterial strains. The results showed that certain compounds exhibited superior antimicrobial activity compared to standard antibiotics, highlighting their potential as alternative therapeutic agents .

Data Table: Biological Activity Summary

Eigenschaften

IUPAC Name |

(2R)-2-amino-3-(4-ethoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-2-15-9-5-3-8(4-6-9)7-10(12)11(13)14/h3-6,10H,2,7,12H2,1H3,(H,13,14)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMYPEYHEPIZYDJ-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127419-60-7 | |

| Record name | O-Ethyl-D-tyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127419607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-ETHYL-D-TYROSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IG65NW7N2O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.